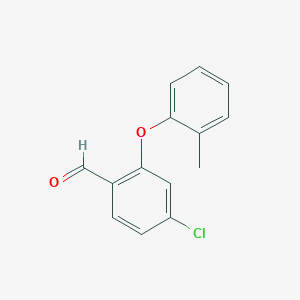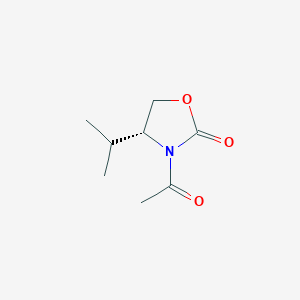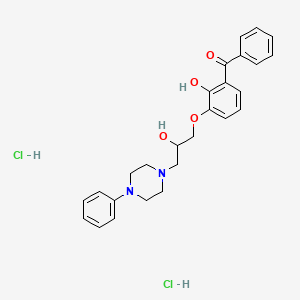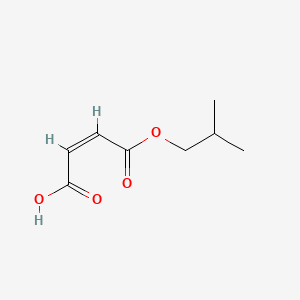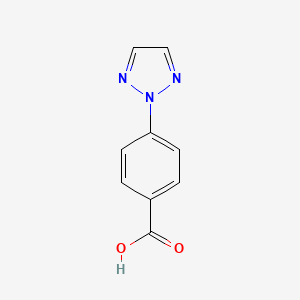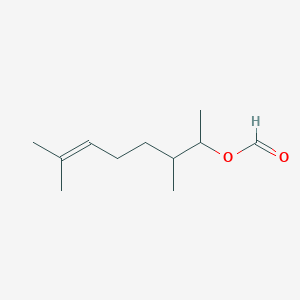![molecular formula C13H22N2O B13778620 6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol is a chemical compound with the molecular formula C13H22N2O. It is known for its unique structure, which includes a pyridinol ring substituted with a dimethylamino group and a 3-methylbutyl group. This compound has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino or 3-methylbutyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various molecular targets.
Industry: This compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol can be compared with other similar compounds, such as:
3-Pyridinol derivatives: These compounds share the pyridinol core but differ in their substituents.
Dimethylamino-substituted compounds: These compounds have a dimethylamino group but may have different core structures.
Alkyl-substituted pyridinols: These compounds have alkyl groups attached to the pyridinol ring but may vary in the length and branching of the alkyl chain.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
6-[(dimethylamino)methyl]-2-(3-methylbutyl)pyridin-3-ol |
InChI |
InChI=1S/C13H22N2O/c1-10(2)5-7-12-13(16)8-6-11(14-12)9-15(3)4/h6,8,10,16H,5,7,9H2,1-4H3 |
InChI-Schlüssel |
MFDNFBJEQDDMNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=C(C=CC(=N1)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


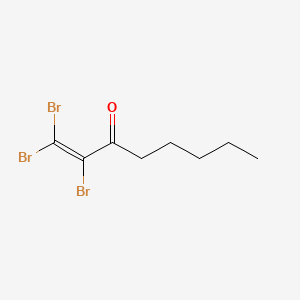
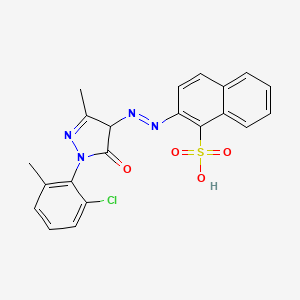
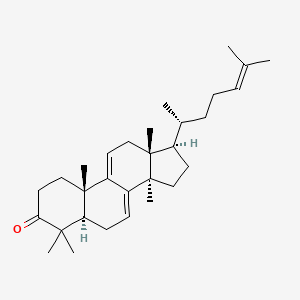
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
